molecular formula C13H14F3NO2 B1598687 Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate CAS No. 1022224-85-6

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Cat. No. B1598687
M. Wt: 273.25 g/mol
InChI Key: PJNOYJGTPZLFEN-UHFFFAOYSA-N
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Description



  • “Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate” is a chemical compound with the following structure:

  • It belongs to the pyrrolidine family, which is a five-membered nitrogen-containing heterocycle.

  • The compound contains a trifluoromethyl group (CF₃) and a phenyl ring.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethyl-containing compounds.

    • Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyrrolidine ring with a trifluoromethyl-substituted phenyl group attached.

    • Analyzing the bond angles, hybridization, and stereochemistry would provide further insights.





  • Chemical Reactions Analysis



    • Investigating potential chemical reactions, such as nucleophilic substitutions or acid-base reactions, would reveal its reactivity.





  • Physical And Chemical Properties Analysis



    • Determining properties like solubility, melting point, and stability would be essential.

    • Experimental data from research papers would provide accurate information.




  • Scientific Research Applications

    Organocatalysis in Transesterification Reactions

    Research led by Ishihara et al. (2008) showcases the application of zwitterionic salts derived from reactions involving 4-pyrrolidinopyridine and 3,5-bis(trifluoromethyl)phenyl isothiocyanate as effective organocatalysts for transesterification reactions. These reactions are crucial for producing a variety of esters from carboxylates and alcohols, underlining the compound's utility in synthetic organic chemistry (Ishihara, Niwa, & Kosugi, 2008).

    Synthesis of Highly Functionalized Tetrahydropyridines

    Zhu et al. (2003) demonstrated the compound's utility in the phosphine-catalyzed [4 + 2] annulation reaction, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process highlights its importance in generating complex pyridine derivatives with potential applications in drug discovery and material science (Zhu, Lan, & Kwon, 2003).

    Inhibition of Influenza Neuraminidase

    The synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, as studied by Wang et al. (2001), indicate the significance of such compounds in antiviral research. The compound served as a key intermediate in developing potent inhibitors against influenza, showcasing its role in medicinal chemistry aimed at combating viral infections (Wang et al., 2001).

    Enantioselective Organocatalytic Reactions

    Chowdhury and Ghosh (2009) reported the use of a related pyrrolidine/trifluoroacetic acid catalytic system for direct addition reactions to beta-dimethyl(phenyl)silylmethylene malonate, emphasizing the compound's applicability in creating chiral centers with high yield and enantioselectivity. This research contributes to the advancement of asymmetric synthesis techniques (Chowdhury & Ghosh, 2009).

    Safety And Hazards



    • Safety data, toxicity, and environmental impact should be assessed.

    • Relevant safety precautions and handling guidelines would be crucial.




  • Future Directions



    • Investigate potential applications, such as drug development or agrochemicals.

    • Explore modifications to enhance its properties.




    properties

    IUPAC Name

    methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PJNOYJGTPZLFEN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H14F3NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10396244
    Record name Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10396244
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    273.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

    CAS RN

    1022224-85-6
    Record name Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10396244
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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